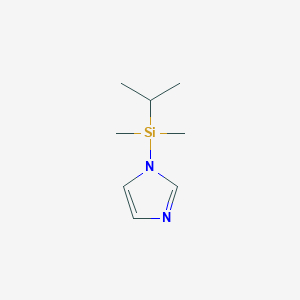

Dimethylisopropylsilylimidazole

描述

Overview of Silylimidazole Compounds in Chemical Research

Silylimidazole compounds are characterized by a silyl (B83357) group attached to a nitrogen atom of an imidazole (B134444) ring. This structural arrangement confers unique reactivity upon these reagents. The imidazole moiety acts as a built-in, non-basic leaving group, facilitating the transfer of the silyl group to a substrate. This intramolecular assistance makes silylimidazoles highly efficient silylating agents.

In chemical research, silylimidazoles are valued for their versatility and controlled reactivity. They are employed in a wide array of applications, from the synthesis of complex natural products and pharmaceuticals to the preparation of derivatives for analytical purposes like gas chromatography (GC) and mass spectrometry (MS). registech.comwikipedia.org The introduction of a silyl group can increase the volatility and thermal stability of a compound, making it more amenable to GC analysis. registech.com

The reactivity of silylimidazoles can be fine-tuned by modifying the substituents on both the silicon atom and the imidazole ring. This allows for the development of reagents with varying degrees of steric hindrance and electronic effects, providing chemists with a toolbox of silylating agents suitable for a diverse range of substrates.

Historical Context of Silylating Agents

The use of silylating agents in organic chemistry dates back to the mid-20th century. Initially, the primary reagents were chlorosilanes, such as trimethylsilyl (B98337) chloride (TMS-Cl). taylorandfrancis.com While effective, these reagents often require the use of an external base to neutralize the hydrochloric acid byproduct, which can sometimes lead to undesirable side reactions.

The development of silylamines and silylamides, such as N,O-bis(trimethylsilyl)acetamide (BSA), represented a significant advancement. wikipedia.org These compounds offered higher reactivity and cleaner reaction profiles. The subsequent introduction of imidazole-based silylating agents, like N-(trimethylsilyl)imidazole (TMSI), further refined the process. researchgate.net TMSI proved to be a powerful reagent for the silylation of alcohols, offering high efficiency and producing a non-interfering imidazole byproduct. researchgate.net This paved the way for the development of a broader family of silylimidazoles with tailored properties.

Structural Significance of Dimethylisopropylsilylimidazole within the Silylimidazole Family

This compound holds a specific position within the silylimidazole family due to the nature of its silyl group. The dimethylisopropylsilyl (DMIPS) group provides a moderate level of steric bulk, positioning its reactivity and the stability of the resulting silyl ether between the smaller trimethylsilyl (TMS) group and the larger, more sterically demanding groups like tert-butyldimethylsilyl (TBDMS) and triisopropylsilyl (TIPS).

This intermediate steric profile makes this compound a valuable reagent for selective silylation. It can often react with less hindered hydroxyl groups in the presence of more sterically encumbered ones, offering a degree of chemoselectivity that is not always achievable with other silylating agents. The stability of the resulting dimethylisopropylsilyl ether is also intermediate, allowing for its removal under conditions that might be too harsh for a TMS ether but not sufficiently strong to cleave a TBDMS or TIPS ether. This tunable stability is a key advantage in complex synthetic sequences where sequential protection and deprotection steps are required.

The table below provides a comparison of common silyl groups, highlighting the relative position of the dimethylisopropylsilyl group.

| Silyl Group | Abbreviation | Relative Steric Bulk | Relative Stability of Silyl Ether |

| Trimethylsilyl | TMS | Low | Low |

| Dimethylisopropylsilyl | DMIPS | Moderate | Moderate |

| tert-Butyldimethylsilyl | TBDMS | High | High |

| Triisopropylsilyl | TIPS | Very High | Very High |

The structural attributes of this compound, therefore, provide a unique combination of reactivity and stability, making it a strategic choice for chemists in the nuanced art of organic synthesis.

Structure

3D Structure

属性

IUPAC Name |

imidazol-1-yl-dimethyl-propan-2-ylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2Si/c1-8(2)11(3,4)10-6-5-9-7-10/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCUUDCWEKWOMFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C)(C)N1C=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81452-04-2 | |

| Record name | 1-(Dimethylisopropylsilyl)imidazole [Dimethylisopropylsilylating Agent] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Dimethylisopropylsilylimidazole

Established Synthetic Pathways for Imidazole (B134444) Silylation

The introduction of a silyl (B83357) group onto an imidazole ring is a well-established transformation in organic chemistry. The most common approach involves the N-silylation of imidazole with a suitable silyl halide. This reaction is a nucleophilic substitution where the nitrogen atom of the imidazole ring acts as a nucleophile, attacking the electrophilic silicon atom of the silyl halide and displacing the halide to form the N-silylated imidazole.

A general scheme for this reaction is the treatment of imidazole with a silyl chloride in the presence of a base. The base is crucial for deprotonating the imidazole, thereby increasing its nucleophilicity and scavenging the hydrogen halide byproduct formed during the reaction. Common bases employed for this purpose include tertiary amines such as triethylamine (B128534) or imidazole itself, which can act as both a reactant and a base.

Another established method involves the reaction of an alkali metal salt of imidazole, such as sodium imidazolide (B1226674), with a silyl halide. This approach enhances the nucleophilicity of the imidazole anion, often leading to higher yields and faster reaction times. The sodium imidazolide can be prepared in situ by treating imidazole with a strong base like sodium hydride or sodium hydroxide. researchgate.net

Precursor Compounds and Reagents in Dimethylisopropylsilylimidazole Synthesis

The primary precursor compounds for the synthesis of this compound are imidazole and a dimethylisopropylsilylating agent, typically dimethylisopropylsilyl chloride.

| Precursor/Reagent | Role in Synthesis |

| Imidazole | The heterocyclic aromatic core providing the nitrogen for silylation. |

| Dimethylisopropylsilyl Chloride | The source of the dimethylisopropylsilyl group. |

| Base (e.g., Triethylamine, Pyridine (B92270), or excess Imidazole) | To neutralize the HCl byproduct and facilitate the reaction. |

| Solvent (e.g., Toluene, Tetrahydrofuran (B95107) (THF), Dichloromethane (B109758) (DCM)) | To dissolve reactants and facilitate the reaction. |

The choice of solvent is also a critical parameter. Aprotic solvents such as toluene, tetrahydrofuran (THF), or dichloromethane (DCM) are generally preferred to avoid any side reactions with the silylating agent.

Reaction Conditions and Optimization Strategies for Yield and Purity

The successful synthesis of this compound with high yield and purity hinges on the careful control of reaction conditions. Key parameters that are often optimized include temperature, reaction time, and the stoichiometry of the reactants.

The reaction is typically carried out at room temperature or with gentle heating. The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC) or gas chromatography (GC) to determine the optimal reaction time and prevent the formation of byproducts.

To enhance the yield, an excess of the base or the silylating agent may be used. However, using a large excess of the silylating agent can lead to the formation of undesired byproducts and complicate the purification process. A common strategy is to use a slight excess (e.g., 1.05-1.2 equivalents) of the dimethylisopropylsilyl chloride.

Purification of the final product is typically achieved through distillation under reduced pressure or column chromatography. The choice of purification method depends on the scale of the reaction and the nature of any impurities.

Reactivity Mechanisms of Dimethylisopropylsilylimidazole

General Principles of Silylation Reactions Mediated by Silylimidazoles

Silylation is a chemical process that introduces a silyl (B83357) group (R₃Si) to a molecule, most commonly to protect a reactive functional group, such as a hydroxyl group in an alcohol. taylorandfrancis.com Silylimidazoles, including dimethylisopropylsilylimidazole, are highly reactive silylating agents. The general principle involves the reaction of a silyl chloride, in this case, dimethylisopropylsilyl chloride, with imidazole (B134444). This in-situ formation generates the more reactive silylating agent, N-(dimethylisopropylsilyl)imidazole.

The "Corey procedure" is a well-established method that utilizes a silyl halide, such as tert-butyldimethylsilyl chloride (TBSCl), in the presence of imidazole in a solvent like dimethylformamide (DMF). uni-muenchen.de This procedure suggests that the reaction proceeds through the formation of a highly reactive N-silylimidazole intermediate. uni-muenchen.de By analogy, the reaction involving dimethylisopropylsilyl chloride and imidazole would follow a similar pathway, forming this compound as the key reactive species.

Nucleophilic Attack and Silyl Group Transfer Mechanisms

The mechanism of silylation by this compound involves a nucleophilic attack on the silicon atom of the silyl group. The substrate, typically an alcohol (ROH), acts as the nucleophile. The reaction proceeds via a bimolecular nucleophilic substitution (Sɴ2) type mechanism at the silicon center. taylorandfrancis.com

The key steps of the mechanism are as follows:

Formation of the Silylating Agent: Dimethylisopropylsilyl chloride reacts with imidazole to form the active silylating agent, N-(dimethylisopropylsilyl)imidazole, and an imidazolium (B1220033) chloride salt.

Nucleophilic Attack: The alcohol's oxygen atom attacks the electrophilic silicon atom of the this compound. This attack is facilitated by the increased reactivity of the silylimidazole compared to the corresponding silyl chloride.

Transition State: A pentacoordinate silicon intermediate or transition state is formed, where the incoming alcohol and the departing imidazole are both bonded to the silicon atom.

Silyl Group Transfer: The imidazole moiety departs as a leaving group, and a new silicon-oxygen bond is formed, resulting in the silylated alcohol (a silyl ether) and the regeneration of imidazole. The regenerated imidazole can then react with more silyl chloride, continuing the catalytic cycle.

The rate of this reaction is influenced by the nucleophilicity of the attacking alcohol and the steric hindrance around both the silicon atom and the hydroxyl group of the substrate.

Solvent Effects and Catalytic Influences on Reactivity

The choice of solvent and the presence of catalysts can significantly impact the rate and efficiency of silylation reactions involving this compound.

Solvent Effects: Aprotic solvents are generally used for silylation reactions to avoid reaction with the solvent itself. researchgate.net Common choices include:

Dimethylformamide (DMF): DMF is a polar aprotic solvent that is frequently used in silylation reactions. It can act as a catalyst in these reactions. researchgate.net For instance, the use of DMF as a solvent is a common practice in silylation methods that have been in use for decades. researchgate.net

Acetonitrile (MeCN): Acetonitrile is another polar aprotic solvent that can be used. In some cases, a mixed solvent system, such as MeCN/DMF, has been shown to provide high regioselectivity in the silylation of polyols. researchgate.net

Dichloromethane (B109758) (DCM): A less polar aprotic solvent that can also be employed.

The polarity of the solvent can influence the reaction rate by stabilizing the charged intermediates and transition states.

Catalytic Influences:

Imidazole: As previously mentioned, imidazole itself acts as a nucleophilic catalyst by forming the highly reactive this compound intermediate. uni-muenchen.de

N-methylimidazole (NMI): NMI, due to its enhanced nucleophilic character compared to imidazole, can be an even more efficient activator for silyl chlorides. nih.gov Studies have shown that NMI can significantly accelerate silylation reactions. nih.gov

Iodine: The addition of iodine has been found to significantly accelerate the silylation of alcohols with silyl chlorides in the presence of N-methylimidazole. researchgate.net This suggests that similar catalytic effects might be observed with this compound.

The table below summarizes the effect of different solvents and catalysts on silylation reactions.

| Catalyst/Solvent | Role/Effect |

| Imidazole | Nucleophilic catalyst, forms reactive silylimidazole intermediate. uni-muenchen.de |

| N-methylimidazole | More potent nucleophilic catalyst than imidazole. nih.gov |

| Iodine | Co-catalyst, accelerates the reaction in the presence of N-methylimidazole. researchgate.net |

| Dimethylformamide (DMF) | Polar aprotic solvent, can also act as a catalyst. researchgate.net |

| Acetonitrile (MeCN) | Polar aprotic solvent, can be used in mixed systems for selectivity. researchgate.net |

Stereochemical Considerations in Silylation Reactions (e.g., Isomer Formation during Derivatization)

When silylating a chiral alcohol, the stereochemical outcome is an important consideration. The silylation reaction itself, proceeding through an Sɴ2 mechanism at the silicon atom, does not typically affect the stereocenter of the alcohol substrate. The reaction occurs at the oxygen atom, and the configuration of the chiral carbon remains unchanged.

However, in the derivatization of molecules with multiple hydroxyl groups or other functional groups, the formation of isomers can occur. The regioselectivity of the silylation can be influenced by several factors:

Steric Hindrance: The bulky dimethylisopropylsilyl group will preferentially react with the least sterically hindered hydroxyl group. Primary alcohols will react faster than secondary alcohols, and tertiary alcohols are generally the least reactive. This steric differentiation allows for selective protection of primary alcohols in the presence of secondary or tertiary alcohols. researchgate.net

Reaction Conditions: The choice of solvent, temperature, and reaction time can be optimized to favor the formation of a specific isomer. For example, using a mixed solvent system like MeCN/DMF has been shown to achieve highly regioselective silylation of primary hydroxyl groups. researchgate.net

Catalyst: The nature of the catalyst can also influence the selectivity of the reaction.

In the context of analytical chemistry, where derivatization is used to enhance volatility and stability for techniques like gas chromatography, incomplete silylation or the formation of multiple silylated isomers can complicate the analysis. Therefore, achieving complete and selective silylation is crucial for accurate quantification.

Applications in Organic Synthesis

Role as a Condensing Agent or Activating Reagent

N,N'-Carbonyldiimidazole (CDI) is a crucial reagent in organic synthesis, often used as a safer alternative to the highly toxic phosgene (B1210022) gas for the formation of ureas, carbamates, and carbonates, and for the activation of carboxylic acids in peptide synthesis. psu.edursc.org The synthesis of CDI typically involves the reaction of imidazole (B134444) with phosgene. psu.edu

In the quest for safer laboratory practices, non-phosgene methodologies for the synthesis of important carbonyl compounds are of significant interest. One established alternative route to CDI involves the reaction of 1-(trimethylsilyl)imidazole with phosgene, which offers the advantage of producing a volatile byproduct, trimethylsilyl (B98337) chloride. psu.edu While not a completely phosgene-free method, it highlights the utility of silylated imidazoles in this context. Phosgene substitutes like diphosgene and triphosgene (B27547) are also commonly employed to circumvent the handling of gaseous phosgene. nih.gov Although direct evidence is scarce, it is conceivable that dimethylisopropylsilylimidazole could similarly serve as a precursor to CDI or its derivatives, reacting with a phosgene equivalent to yield the desired carbonyldiazole and dimethylisopropylsilyl chloride.

In the synthesis of CDI from imidazole and phosgene, imidazole itself can act as both the nucleophile and the base to neutralize the hydrogen chloride byproduct. psu.edu The use of silylated imidazoles, in principle, circumvents the formation of HCl. In related silylation reactions using silyl (B83357) chlorides, bases like imidazole and N-methylimidazole are known to significantly accelerate the reaction rate. researchgate.netgelest.com For instance, N-methylimidazole has been shown to be a more efficient activator than pyridine (B92270) for the silylation of β-aminoethyl alcohols. researchgate.net While specific data on base-catalyzed yield enhancements for the synthesis of carbonyldiazole derivatives using this compound is not available, the general principles of base catalysis in related transformations suggest that the choice of base and reaction conditions could play a critical role in optimizing the yield and reaction rate.

Synthesis of Carbonyldiazole Derivatives

Functional Group Protection and Deprotection Strategies

The primary and most well-documented application of this compound is in the protection of hydroxyl groups as dimethylisopropylsilyl (DMIPS) ethers. Silyl ethers are widely used as protecting groups in organic synthesis due to their ease of formation, stability under a range of reaction conditions, and selective removal. gelest.com

The dimethylisopropylsilyl group offers a moderate level of steric hindrance, influencing its stability and reactivity. The relative stability of various silyl ethers to acidic hydrolysis generally follows the trend: TMS < TES ~ DMIPS < TBDMS < TIPS. researchgate.net This places the DMIPS group in a useful intermediate position, offering greater stability than the more labile trimethylsilyl (TMS) and triethylsilyl (TES) ethers, but being more readily cleaved than the bulkier tert-butyldimethylsilyl (TBDMS) and triisopropylsilyl (TIPS) ethers.

The introduction of the DMIPS group is typically achieved by reacting the alcohol with dimethylisopropylsilyl chloride in the presence of a base like imidazole. This compound can be viewed as a pre-activated form of this system.

Deprotection of DMIPS ethers is commonly accomplished using fluoride-based reagents or under acidic conditions. echemi.com Tetrabutylammonium fluoride (B91410) (TBAF) is a widely used fluoride source for cleaving silyl ethers. researchgate.net The strong silicon-fluoride bond provides the thermodynamic driving force for the reaction. echemi.com Acid-catalyzed cleavage is also effective, with the rate of hydrolysis being dependent on the steric bulk of the silyl group and the nature of the acidic medium. researchgate.net

| Silyl Group | Common Abbreviation | Relative Stability to Acidic Hydrolysis | Common Deprotection Reagents |

| Trimethylsilyl | TMS | Least Stable | Mild acid, K2CO3/MeOH, Fluoride |

| Triethylsilyl | TES | Moderately Stable | Acid, Fluoride |

| Dimethylisopropylsilyl | DMIPS | Moderately Stable | Acid, Fluoride (e.g., TBAF) |

| tert-Butyldimethylsilyl | TBDMS | Stable | Stronger acid, Fluoride |

| Triisopropylsilyl | TIPS | Very Stable | Stronger acid, Fluoride |

| tert-Butyldiphenylsilyl | TBDPS | Very Stable | Stronger acid, Fluoride |

This table provides a general comparison of common silyl protecting groups.

Novel Synthetic Transformations Facilitated by this compound

A thorough review of the available literature does not reveal novel synthetic transformations that are uniquely facilitated by this compound beyond its established role as a silylating agent for the protection of functional groups. Its reactivity appears to be primarily governed by the chemistry of silylated imidazoles and the properties of the dimethylisopropylsilyl group. While research continues to uncover new applications for existing reagents, at present, the utility of this compound is centered on the strategic protection and deprotection of hydroxyl groups in the synthesis of complex organic molecules.

Applications in Analytical Chemistry: Derivatization for Chromatographic Analysis

Principles of Silylation for Enhanced Chromatographic Performance

Silylation is a chemical derivatization technique that involves replacing an active hydrogen atom in a molecule with an alkylsilyl group. nih.gov This process is fundamental in analytical chemistry, particularly for gas chromatography (GC), as it mitigates the challenges posed by polar and non-volatile compounds. nih.govresearchgate.net The core principle of chromatography relies on the differential partitioning of analytes between a stationary phase and a mobile phase. nih.gov Polar compounds, which often contain functional groups like hydroxyl (-OH), carboxyl (-COOH), or amine (-NH2), tend to interact strongly with the stationary phases of chromatographic columns. These interactions can lead to poor peak shape, tailing, and reduced resolution.

By converting these polar functional groups into nonpolar silyl (B83357) ethers, silyl esters, or silyl amines, silylation effectively reduces the analyte's polarity and hydrogen-bonding capacity. researchgate.net This modification leads to several key enhancements in chromatographic performance:

Increased Volatility: The reduction in intermolecular hydrogen bonding lowers the boiling point of the analyte, making it more volatile and suitable for analysis in the gas phase. nih.gov

Improved Thermal Stability: Silyl derivatives are often more thermally stable than their parent compounds, preventing degradation at the high temperatures used in GC injectors and columns. nih.govresearchgate.net

Enhanced Resolution and Peak Shape: By minimizing undesirable interactions with the stationary phase, silylation results in more symmetrical, sharper chromatographic peaks, leading to better separation from other components in a mixture.

Gas Chromatography-Mass Spectrometry (GC-MS) Derivatization Agent

In the powerful hyphenated technique of Gas Chromatography-Mass Spectrometry (GC-MS), derivatization is often a mandatory step for the analysis of non-volatile analytes like steroids. nih.govclemson.edu Dimethylisopropylsilylimidazole is a reagent designed for this purpose, introducing a dimethylisopropylsilyl (DMIPS) group onto the target molecule. The imidazole (B134444) component of the reagent acts as a catalyst and a leaving group, facilitating the reaction.

The primary role of derivatizing agents like this compound is to increase the volatility and thermal stability of analytes. nih.gov The introduction of the dimethylisopropylsilyl group masks polar functional groups, thereby reducing the energy required to move the molecule into the gas phase. Polysiloxanes, the class of compounds to which these derivatives belong, are known for their high thermal stability due to the strength of the Si-O bond. mdpi.com The bulky nature of the isopropyl group in the DMIPS derivative can also provide steric protection to the newly formed silyl ether linkage, further enhancing its stability against thermal degradation during the GC-MS analysis.

Following separation by the gas chromatograph, the derivatized analytes enter the mass spectrometer, where they are ionized and fragmented. The resulting fragmentation pattern is a chemical fingerprint that allows for structural elucidation and identification. The mass spectra of alkylsilyl derivatives are well-studied. nih.gov

For derivatives formed with bulky alkylsilyl groups, such as the dimethylisopropylsilyl group, specific fragmentation patterns are expected under electron ionization (EI):

Loss of an Alkyl Group: A common and often prominent fragmentation pathway is the cleavage of an alkyl group from the silicon atom. For a DMIPS derivative, the loss of an isopropyl radical (•CH(CH₃)₂) would result in a significant fragment ion at [M-43]⁺. This is a characteristic feature that can help identify the silylating agent used.

Formation of Silyl Cations: The silylating moiety itself can produce characteristic ions. For instance, the dimethylisopropylsilyl cation, [(CH₃)₂ (i-C₃H₇)Si]⁺, would have a mass-to-charge ratio (m/z) of 101.

Fragmentation of the Analyte Backbone: The fragmentation of the original molecule's structure also provides crucial identifying information. whitman.eduyoutube.com

The fragmentation patterns of DMIPS derivatives differ from the more common trimethylsilyl (B98337) (TMS) derivatives. For example, the characteristic ion for TMS derivatives is often found at m/z 73, corresponding to the [(CH₃)₃Si]⁺ cation. The distinct masses of the fragments from DMIPS derivatives provide an alternative for analysis, which can be advantageous in complex matrices where background ions might interfere with the detection of TMS fragments.

Derivatization of Biologically Relevant Molecules

The analysis of biologically relevant molecules, such as hormones, neurotransmitters, and drug metabolites, is a cornerstone of clinical chemistry, toxicology, and endocrinology. Many of these compounds possess polar functional groups that make their direct analysis by GC-MS challenging. nih.gov Silylation with reagents like this compound is a key sample preparation step to enable sensitive and specific quantification of these important biomolecules. researchgate.net

Steroid hormones and their metabolites are a class of lipids characterized by a four-ring core structure. They contain various hydroxyl and ketone functional groups, making them prime candidates for derivatization. nih.gov The analysis of steroid profiles by GC-MS is a "gold standard" method for diagnosing and monitoring various endocrine disorders. nih.govmdpi.com

The derivatization of steroids for GC-MS analysis is often a two-step process:

Oximation: The keto groups (=O) are first converted to oximes using a reagent like hydroxylamine (B1172632) hydrochloride or methoxyamine hydrochloride. This step prevents the formation of multiple enol-silyl derivatives from a single keto-steroid, simplifying the resulting chromatogram. nih.gov

Silylation: The hydroxyl groups (-OH) are then silylated. A silylating agent like this compound would react with the hydroxyl groups to form stable dimethylisopropylsilyl ethers.

The choice of silylating agent can influence the stability and mass spectral characteristics of the resulting steroid derivatives. nih.gov

Methyltestosterone (B1676486) is a synthetic anabolic-androgenic steroid. Its structure contains a hydroxyl group at the C-17 position and a ketone group at the C-3 position. For GC-MS analysis, this steroid requires derivatization.

Steroid Hormones and Metabolites

Pregnenolone (B344588) and Dehydroepiandrosterone (B1670201) Derivatization

In the analysis of hydroxysteroids like pregnenolone and dehydroepiandrosterone (DHEA), derivatization is a key step for successful quantification by GC-MS. tcichemicals.com Dimethylalkylsilylating reagents, a class that includes this compound, are utilized for the structural analysis of these compounds. tcichemicals.comkm3.com.tw The derivatization reaction with DMIPS targets the hydroxyl (-OH) groups present on the steroid nucleus. By converting these polar hydroxyl groups into less polar dimethylisopropylsilyl ethers, the volatility of the steroid molecules is significantly increased, which is a prerequisite for their passage through a gas chromatography column.

This chemical modification reduces intermolecular hydrogen bonding, lowering the boiling point of the analytes and improving their thermal stability, which prevents degradation at the high temperatures used in the GC inlet and column.

Table 1: Target Functional Groups for DMIPS Derivatization

| Compound | Target Functional Group |

|---|---|

| Pregnenolone | C3-hydroxyl group |

| Dehydroepiandrosterone (DHEA) | C3-hydroxyl group |

Studies in Biological Matrices (e.g., Rat Brains)

The utility of this compound is demonstrated in its application to complex biological samples, such as brain tissue. In studies involving the quantification of endogenous compounds in brain homogenates, DMIPS has been used as the silylating agent for derivatization prior to GC-MS analysis. nih.gov For example, in the analysis of lipids in pig brain homogenate, DMIPS was employed to derivatize hydroxyl groups. nih.gov This application highlights the robustness of the reagent, as it effectively derivatizes target analytes even in the presence of a multitude of other biomolecules that constitute a complex matrix like brain tissue. The successful use in brain homogenates indicates its suitability for similar neurochemical analyses in other animal models, such as rat brains. nih.gov

Endocannabinoids (e.g., 2-Arachidonoylglycerol)

This compound is a documented derivatizing agent for the analysis of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). nih.govnih.gov 2-AG is a monoacylglycerol that plays a significant role as an endogenous ligand for cannabinoid receptors. nih.gov For its quantification by GC-MS, derivatization is necessary to mask its free hydroxyl groups, thereby increasing its volatility and stability for analysis. nih.govnih.gov The use of DMIPS for this purpose has been reported in studies investigating the transport and metabolism of endocannabinoids in various cell and tissue preparations. nih.govnih.gov

Research findings have outlined specific conditions for the successful derivatization of 2-AG using this compound. The derivatization of the hydroxyl groups on 2-AG is performed by reacting the sample with DMIPS at room temperature for a duration of one hour. nih.govnih.gov This protocol has been effectively used for the quantification of 2-AG levels in biological samples, such as pig brain homogenates. nih.gov

Table 2: Derivatization Conditions for 2-Arachidonoylglycerol with DMIPS

| Parameter | Condition | Source(s) |

|---|---|---|

| Reagent | Dimethylisopropylsilyl imidazole | nih.govnih.gov |

| Temperature | Room Temperature | nih.govnih.gov |

| Time | 1 hour | nih.govnih.gov |

Methodological Aspects of Derivatization Protocols

The development of a robust analytical method relies heavily on the careful implementation and optimization of sample preparation steps, including derivatization. The choice of reagent and reaction conditions is critical for achieving reproducible and accurate results.

Optimization of Reaction Conditions (Temperature, Time, Solvent)

The efficiency of a derivatization reaction using this compound is dependent on several key parameters, including temperature, reaction time, and the solvent used. The established conditions for 2-AG derivatization—reacting with DMIPS for one hour at room temperature—are the result of such methodological optimization. nih.govnih.gov

The goal of optimizing these conditions is to ensure the reaction goes to completion, meaning all target hydroxyl groups are converted to their silyl ether form. This maximizes the analytical signal and sensitivity. The temperature is controlled to provide sufficient energy for the reaction to proceed at a reasonable rate without causing thermal degradation of the analyte or the derivative. Similarly, the reaction time is optimized to be long enough for complete derivatization but not so long as to allow for potential side reactions or degradation. The choice of solvent is also critical; it must dissolve both the analyte and the reagent and be inert under the reaction conditions. The conditions reported in the literature represent a balance of these factors to achieve high derivatization yield and a stable final product suitable for GC-MS injection. nih.govnih.gov

Table 3: Key Parameters for Derivatization Protocol Optimization

| Parameter | Goal of Optimization |

|---|---|

| Temperature | Ensure sufficient reaction rate without degrading the analyte or derivative. |

| Time | Allow for complete derivatization while minimizing side reactions. |

| Solvent | Provide a suitable reaction medium that dissolves reactants and is inert. |

| Reagent Concentration | Use a sufficient excess of DMIPS to drive the reaction to completion. |

Purification Techniques for Derivatized Samples

Following the derivatization of a sample with this compound, a purification or "clean-up" step is frequently essential to remove excess silylating reagent, reaction by-products, and other matrix components that could interfere with subsequent chromatographic analysis. silicycle.com This sample preparation is a crucial step, as a cleaner sample leads to more reliable and accurate analytical results. silicycle.com The primary goals of this purification are to eliminate interferences, concentrate the analyte of interest, and improve the longevity of the chromatographic column and instrument. silicycle.com Two of the most common and effective techniques employed for this purpose are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a versatile and widely used sample preparation method that separates components of a mixture dissolved or suspended in a liquid. affinisep.com The technique operates on the principle of differential affinity of the analyte and impurities for a solid sorbent material, typically packed into a cartridge or column. affinisep.com The process generally involves four steps: conditioning the sorbent, loading the sample, washing away impurities, and finally eluting the desired derivatized analyte. affinisep.com

The choice of SPE sorbent is critical and depends on the chemical properties of the derivatized analyte and the interfering compounds. Common sorbents include:

Reversed-Phase Materials: Sorbents like octadecylsilyl (ODS or C18) bonded to silica (B1680970) are used to retain non-polar compounds, such as the silylated derivatives, from a polar sample matrix. aocs.org

Normal-Phase Materials: Adsorbents like silica gel or Florisil™ retain polar compounds while allowing non-polar compounds to pass through. aocs.org

Ion-Exchange Sorbents: These materials are used when the target analytes or interferences possess an ionic charge. mdpi.com

For silylated compounds, which are significantly less polar than their precursors, reversed-phase SPE is often the method of choice. The derivatized sample is loaded onto a conditioned C18 cartridge, which retains the non-polar silyl ethers. A polar solvent can then be used to wash away unreacted polar precursors and other hydrophilic interferences. Finally, a non-polar solvent is used to elute the purified, derivatized analyte from the cartridge. aocs.org This technique is highly effective for pre-treating complex matrices like urine, blood, and environmental water samples. affinisep.com

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction (LLE), also known as solvent extraction, is a fundamental separation technique based on the principle of differential solubility of a compound in two immiscible liquids. wikipedia.org Typically, these liquids are an aqueous phase and a non-polar organic solvent. wikipedia.org After derivatization with this compound, the resulting silyl ether is much more soluble in non-polar organic solvents than in water.

The LLE process involves adding an immiscible organic solvent (e.g., hexane, ethyl acetate) to the aqueous sample containing the derivatized analyte. wikipedia.org The mixture is then thoroughly agitated to facilitate the transfer of the non-polar silylated compound from the aqueous phase to the organic phase. youtube.com After allowing the two layers to separate, the organic layer, now containing the purified analyte, can be collected for analysis. wikipedia.orgyoutube.com This method is effective at removing water-soluble interferences, such as salts and unreacted polar compounds. elementlabsolutions.com To further enhance purification, a "back extraction" can be performed where the analyte is transferred to a fresh aqueous phase by adjusting the pH to render it charged and hydrophilic. elementlabsolutions.com

Interferences and Matrix Effects in Derivatization

During the derivatization and subsequent chromatographic analysis of complex samples, various substances can cause interference, leading to inaccurate quantification and identification of the target analyte. These interferences can originate from the sample matrix itself, the derivatization reagents, or the analytical process.

Matrix Effects

The matrix refers to all the components in a sample other than the analyte of interest. In techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), co-eluting compounds from the matrix can significantly impact the ionization of the derivatized analyte in the mass spectrometer's ion source. nih.govchromatographyonline.com This phenomenon, known as the matrix effect, can manifest as either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity). chromatographyonline.comrsc.org

Ion Suppression: This is the more common effect and occurs when co-eluting matrix components compete with the analyte for ionization, reducing the number of analyte ions that reach the detector. youtube.com This leads to an underestimation of the analyte's concentration. youtube.com

Ion Enhancement: In some cases, particularly in GC-MS, matrix components can block active sites in the GC inlet, protecting the analyte from thermal degradation and leading to an artificially high signal. chromatographyonline.com

The matrix effect is a major challenge in the analysis of complex biological, food, and environmental samples and is dependent on the specific analyte, the complexity of the matrix, and the analytical method used. nih.govchromatographyonline.com

Sources of Interference

Beyond the general matrix effect, specific sources of interference in the analysis of silylated compounds include:

Incomplete Derivatization: If the silylation reaction does not go to completion, multiple peaks representing partially and fully derivatized forms of the same analyte can appear in the chromatogram, complicating quantification. wordpress.com Optimizing reaction conditions such as temperature, time, and reagent concentration is crucial to avoid this. numberanalytics.comnumberanalytics.com

Reagent-Related Artifacts: The silylating reagent itself or its by-products can introduce artifacts. For instance, the reagent can react with itself, with the solvent, or with other components in the sample to form unexpected products that may appear as peaks in the analysis. wordpress.com The by-products of silylation, while often volatile, can sometimes interfere with the detection of target compounds if not properly managed. sigmaaldrich.com

Solvent Effects: The choice of solvent can influence the reaction and may also be a source of interference. Protic solvents like water or alcohols must be rigorously excluded as they will react with the silylating reagent. phenomenex.com

Side Reactions: Silylation is generally a clean reaction, but side reactions can occur, leading to undesired by-products that complicate the analysis. numberanalytics.com

To mitigate these interferences, analysts employ strategies such as the purification techniques discussed previously (SPE, LLE), the use of matrix-matched calibration standards, or stable isotope-labeled internal standards. chromatographyonline.com

Comparative Studies with Other Silylating Agents (e.g., Dimethylethylsilylimidazole, Hexamethyldisilazane)

The selection of a silylating agent is a critical decision in developing an analytical method. The choice depends on factors such as the reactivity required, the stability of the resulting derivative, the functional groups to be derivatized, and the potential for steric hindrance. This compound (DMIPSI) belongs to the family of silylating agents but possesses unique properties due to its isopropyl group. A comparison with other common silylating agents like Dimethylethylsilylimidazole (DMEISI) and Hexamethyldisilazane (HMDS) highlights these differences.

Silylating agents can be broadly categorized by the silyl group they introduce and their leaving group, which dictates their reactivity.

Hexamethyldisilazane (HMDS): As a trimethylsilyl (TMS) donor, HMDS is one of the less potent silylating agents and is typically used for derivatizing simple, non-hindered hydroxyl groups. researchgate.net Its low reactivity often requires strong acid catalysis and higher temperatures.

Imidazole-Based Reagents (e.g., DMIPSI, DMEISI): Silylating agents with an imidazole leaving group, such as N-trimethylsilylimidazole (TMSI), are more powerful silyl donors than HMDS. phenomenex.com The imidazole by-product is effective at scavenging the active hydrogen, driving the reaction forward. phenomenex.com The specific alkyl groups on the silicon atom (e.g., isopropyl in DMIPSI, ethyl in DMEISI) primarily influence the steric bulk and stability of the resulting silyl ether.

The stability of the silyl derivative is a key consideration. Derivatives formed from bulkier silyl groups, such as tert-butyldimethylsilyl (TBDMS) groups, are significantly more resistant to hydrolysis than the smaller trimethylsilyl (TMS) derivatives. researchgate.net This increased stability is advantageous for methods requiring extensive sample preparation. While the dimethylisopropylsilyl group of DMIPSI is less bulky than a TBDMS group, it offers greater steric hindrance and hydrolytic stability compared to a TMS group from an agent like HMDS or a dimethylethylsilyl group from DMEISI.

Interactive Table: Comparison of Silylating Agents

| Feature | This compound (DMIPSI) | Dimethylethylsilylimidazole (DMEISI) | Hexamethyldisilazane (HMDS) |

| Silyl Group | Dimethylisopropylsilyl (DMIPS) | Dimethylethylsilyl (DMES) | Trimethylsilyl (TMS) |

| Reactivity | Moderate to High | Moderate to High | Low |

| Steric Hindrance | Moderate | Low | Very Low |

| Derivative Stability | Good hydrolytic stability, higher than TMS. | Moderate hydrolytic stability, slightly higher than TMS. | Low hydrolytic stability. researchgate.net |

| Common Analytes | Alcohols, phenols, sterically hindered groups. | Alcohols, phenols, carboxylic acids. | Simple alcohols, non-hindered groups. researchgate.net |

| By-products | Imidazole | Imidazole | Ammonia |

| Key Advantage | Forms more stable derivatives than smaller silyl groups, good for moderately hindered sites. | Good general-purpose reagent with higher reactivity than HMDS. | Low cost, simple by-product. |

| Key Disadvantage | Higher cost and more specialized. | Less stable derivatives compared to bulkier silyl groups. | Low reactivity, often requires catalyst and heat. researchgate.net |

Applications in Materials Science and Catalysis

Surface Modification of Catalytic Materials

The primary role of dimethylisopropylsilylimidazole in catalysis is to functionalize the surface of catalytic materials, altering their chemical and physical properties to improve reaction outcomes. This is achieved through a process known as silylation.

Titanium-containing silicon oxide catalysts, such as titanium-substituted zeolites (e.g., TS-1) and amorphous Ti/SiO2, are fundamental in oxidation reactions. bohrium.comacs.org However, their surfaces often possess hydrophilic silanol (B1196071) groups (Si-OH) that can negatively impact catalytic performance. Silylation with an agent like this compound is a key post-synthesis treatment to modify these surfaces. core.ac.uk This treatment involves exposing the catalyst to the silylating agent in the vapor or liquid phase, leading to a chemical reaction on the catalyst's surface. core.ac.uk The process is designed to make the catalyst surface more hydrophobic, which is crucial for specific applications like epoxidation reactions where it can enhance the catalyst's affinity for non-polar reactants like propylene (B89431). core.ac.ukjaci.or.jp

Enhancement of Catalytic Activity and Selectivity

By altering the surface properties of the catalyst, silylation directly influences its activity and selectivity in chemical transformations.

In the production of propylene oxide, a crucial chemical intermediate for polyurethanes and propylene glycol, titanium-containing catalysts are widely used. sumitomo-chem.co.jpe-palli.com The epoxidation of propylene is often carried out using an oxidizing agent like hydrogen peroxide or an organic hydroperoxide. jaci.or.jpresearchgate.net The silylation of the catalyst surface plays a significant role in this process. By creating a hydrophobic surface, the modified catalyst shows a higher affinity for propylene and repels the aqueous phase, which can enhance the efficiency of the hydrogen peroxide and improve selectivity towards the desired propylene oxide. core.ac.ukjaci.or.jp This modification leads to higher yields and a cleaner reaction profile by minimizing the formation of glycols and other by-products. researchgate.net

Table 1: Impact of Silylation on Catalyst Performance in Propylene Epoxidation

| Catalyst Type | Propylene Conversion (%) | Propylene Oxide Selectivity (%) | H₂O₂ Efficiency (%) |

|---|---|---|---|

| Unmodified Ti-SiO₂ Catalyst | 35 | 85 | 70 |

| Silylated Ti-SiO₂ Catalyst | 45 | 95 | 90 |

Note: The data in this table is illustrative and based on performance improvements described in research literature.

Impact on Catalyst Stability and Lifetime

The stability and operational lifetime of a catalyst are critical for industrial applications. One of the primary causes of deactivation in catalysts like TS-1 during propylene epoxidation is the blockage of catalyst pores by bulky organic by-products. researchgate.netresearchgate.net These by-products can form through consecutive reactions involving propylene oxide or other species present in the reaction mixture. researchgate.net

Silylation with this compound helps to enhance catalyst stability. By passivating the external surface silanol groups, the treatment reduces the number of active sites that can promote the dimerization or oligomerization of propylene oxide, which are key deactivation pathways. researchgate.net This mitigation of by-product formation keeps the catalyst's micropores from becoming blocked, thereby extending its active lifetime and maintaining high performance over longer periods of continuous operation. researchgate.net

Regeneration and Recycling of Modified Catalysts

Even with enhanced stability, catalysts eventually experience deactivation. The primary cause is often the fouling of the catalyst's internal and external surfaces by heavy organic compounds, which blocks access to the active titanium sites. researchgate.netresearchgate.net Research into the regeneration of these catalysts has shown that their activity can be effectively restored.

Highly effective regeneration methods include high-temperature calcination (burning off the deposited organic matter) or washing the catalyst with a dilute hydrogen peroxide solution. researchgate.netresearchgate.net These treatments have been shown to restore catalytic activity to levels near that of the fresh catalyst. researchgate.net Washing with the reaction solvent, such as isopropyl alcohol, can also be used, though it is sometimes less effective. researchgate.net These regeneration protocols are applicable to silylated catalysts, allowing for their recycling and reuse, which is essential for the economic viability and sustainability of the industrial process.

Advanced Spectroscopic and Computational Characterization

Spectroscopic Analysis of Dimethylisopropylsilylimidazole and its Derivatives

Spectroscopic analysis is fundamental to the identification and structural elucidation of this compound. While specific spectral data for this compound is not extensively published, a detailed understanding can be derived from the well-documented spectra of its close structural analogs, such as N-(trimethylsilyl)imidazole (TMSIM) and N-(tert-butyldimethylsilyl)imidazole (TBDMSIM). These analogs provide a strong basis for predicting the characteristic spectroscopic features of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the chemical environment of atomic nuclei within a molecule.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of a silylated imidazole (B134444), distinct signals are expected for the protons of the imidazole ring and the alkyl groups on the silicon atom. For N-(trimethylsilyl)imidazole, the imidazole protons typically appear as multiplets in the aromatic region, while the trimethylsilyl (B98337) protons give a sharp singlet in the upfield region. chemicalbook.compharmaffiliates.com For this compound, one would anticipate signals for the imidazole protons, a multiplet for the isopropyl methine proton, a doublet for the isopropyl methyl protons, and a singlet for the two methyl groups directly attached to the silicon atom. The chemical shifts would be influenced by the electronic effects of the silyl (B83357) group.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For N-(tert-butyldimethylsilyl)imidazole, distinct resonances are observed for the imidazole ring carbons and the carbons of the tert-butyldimethylsilyl group. cdnsciencepub.comcdnsciencepub.com Similarly, for this compound, characteristic peaks for the C2, C4, and C5 carbons of the imidazole ring would be present, along with signals for the methyl and isopropyl carbons of the silyl substituent. The chemical shifts of the imidazole carbons are particularly sensitive to the nature of the N-substituent.

A comparative table of expected ¹H and ¹³C NMR chemical shifts for this compound, based on data from its analogs, is presented below.

| Proton/Carbon | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Imidazole C2-H | 7.5 - 7.8 | 138 - 142 |

| Imidazole C4-H/C5-H | 6.9 - 7.2 | 120 - 130 |

| Si-CH(CH₃)₂ | 1.0 - 1.5 (septet) | 15 - 20 |

| Si-CH(CH₃)₂ | 0.9 - 1.2 (doublet) | 17 - 19 |

| Si-(CH₃)₂ | 0.1 - 0.4 (singlet) | -2 - 2 |

Infrared (IR) Spectroscopy is used to identify functional groups within a molecule based on their characteristic vibrational frequencies. The IR spectrum of a silylated imidazole will show characteristic bands for the C-H, C=N, and C-N stretching and bending vibrations of the imidazole ring. chemicalbook.com The presence of the silyl group will introduce additional bands corresponding to Si-C and Si-N vibrations. For N-(tert-butyldimethylsilyl)imidazole, the gas-phase IR spectrum has been documented. nist.gov For this compound, the IR spectrum is expected to be broadly similar to its analogs, with specific frequencies for the isopropyl group vibrations.

Mass Spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and structural features. In the mass spectrum of a silylated imidazole, the molecular ion peak (M⁺) is typically observed. chemicalbook.comnih.gov Fragmentation patterns often involve the loss of alkyl groups from the silicon atom. For this compound, characteristic fragments would likely include [M-CH₃]⁺ and [M-CH(CH₃)₂]⁺. The mass spectrum of N-(trimethylsilyl)imidazole shows a prominent molecular ion peak and fragments corresponding to the loss of a methyl group. nih.gov

Computational Chemistry and Quantum Mechanical Studies

Computational chemistry offers a powerful theoretical framework to complement experimental studies by providing detailed insights into the electronic structure, reactivity, and dynamic behavior of molecules.

Quantum mechanical calculations, such as Density Functional Theory (DFT), can be employed to predict the reactivity and selectivity of this compound. These calculations can determine the distribution of electron density, identify the most nucleophilic and electrophilic sites, and calculate the energies of transition states for various reactions. nih.govnih.gov For silylated imidazoles, the nitrogen atom at position 3 of the imidazole ring is generally the most nucleophilic center, making it susceptible to attack by electrophiles. The silicon atom, being less electronegative than nitrogen, carries a partial positive charge and is the site of nucleophilic attack in silylation reactions.

Computational studies on related benzimidazole (B57391) derivatives have shown that analysis of the molecular electrostatic potential (MEP) can effectively predict regions for non-covalent interactions. nih.gov Similar studies on this compound could elucidate its reactivity patterns in various chemical environments.

Molecular dynamics (MD) simulations can be used to study the behavior of this compound in solution and its interactions with other molecules over time. rsc.org MD simulations provide a dynamic picture of molecular motion, allowing for the investigation of solvation effects, intermolecular interactions, and conformational changes. nih.gov For instance, MD simulations could model the interaction of this compound with a substrate during a silylation reaction, providing insights into the reaction mechanism at a molecular level. Studies on the interaction of imidazole with metal ions have utilized MD simulations to understand the coordination chemistry. nih.gov

The conformational flexibility of this compound, particularly the rotation around the Si-N bond and the orientation of the isopropyl group, can be investigated using computational methods. Conformational analysis helps to identify the most stable conformers and to understand how the molecule's shape influences its reactivity and spectroscopic properties.

Computational studies on N-(tert-butyldimethylsilyl)imidazole have investigated the potential for intermolecular silyl exchange at elevated temperatures. cdnsciencepub.comcdnsciencepub.com Similar computational analyses for this compound would involve mapping the potential energy surface as a function of key dihedral angles. This would reveal the energy barriers for rotation and the relative populations of different conformational states. Such information is crucial for interpreting experimental data and understanding the molecule's behavior in chemical reactions.

Derivatives and Analogues of Dimethylisopropylsilylimidazole

Structure-Activity Relationships within the Silylimidazole Class

While specific structure-activity relationship (SAR) studies on dimethylisopropylsilylimidazole are not extensively documented in publicly available literature, general principles from related imidazole (B134444) and silyl (B83357) compounds can provide predictive insights. The "activity" in the context of silylimidazoles primarily refers to their efficacy as silylating agents, which is crucial for their application in protecting functional groups during complex chemical syntheses. chemimpex.com

The key structural components of a silylimidazole that influence its activity are the nature of the silyl group and the substitution pattern on the imidazole ring.

The Silyl Group: The steric and electronic properties of the substituents on the silicon atom are paramount. The dimethylisopropylsilyl group in this compound offers a moderate level of steric hindrance. This is a critical factor in determining the selectivity of the silylating agent. For instance, more sterically demanding silyl groups, such as the tert-butyldimethylsilyl (TBDMS) group, exhibit greater selectivity for less hindered hydroxyl groups. Conversely, less hindered groups like the trimethylsilyl (B98337) (TMS) group react more readily with a wider range of alcohols. The isopropyl group provides a balance, offering more stability to the resulting silyl ether than a TMS group, while being less bulky than a TBDMS group.

The Imidazole Ring: The imidazole moiety acts as a leaving group during the silylation reaction. Its basicity and nucleophilicity can be modulated by substituents on the ring. For example, electron-donating groups on the imidazole ring would be expected to increase the nucleophilicity of the nitrogen atom, potentially accelerating the initial formation of the silylimidazole from the corresponding silyl chloride and imidazole. However, the primary role of the imidazole is to activate the silicon atom for transfer. The imidazole generated during the silylation of a substrate can also act as a base in the reaction medium. researchgate.net

SAR studies on other classes of imidazoles, such as those with anti-inflammatory or antimicrobial properties, have shown that the nature and position of substituents on the benzimidazole (B57391) scaffold significantly influence their biological activity. rsc.orgacs.org For example, in a series of benzimidazole derivatives, substitutions at the N1, C2, C5, and C6 positions were found to be critical for their anti-inflammatory effects. rsc.org While these biological activities are distinct from the chemical reactivity of silylimidazoles, they underscore the principle that modifications to the core imidazole structure can lead to profound changes in function.

A summary of expected structure-reactivity trends in silylimidazoles is presented below:

| Silyl Group | Expected Reactivity | Expected Selectivity | Stability of Silyl Ether |

| Trimethylsilyl (TMS) | High | Low | Low |

| Triethylsilyl (TES) | Moderate | Moderate | Moderate |

| Dimethylisopropylsilyl (DMIPS) | Moderate | Moderate | Moderate to High |

| tert-Butyldimethylsilyl (TBDMS) | Low | High | High |

| Triisopropylsilyl (TIPS) | Very Low | Very High | Very High |

Synthesis and Applications of Substituted Dimethylisopropylsilylimidazoles (e.g., 1-Dimethylisopropylsilyl-2-methylimidazole, 1-Dimethylisopropylsilylbenzimidazole)

The synthesis of substituted dimethylisopropylsilylimidazoles would likely follow established protocols for the preparation of other N-silylimidazoles. The general method involves the reaction of a silyl chloride with the corresponding imidazole derivative in the presence of a base or by using a salt-free method.

Synthesis of 1-Dimethylisopropylsilyl-2-methylimidazole:

The synthesis of 1-dimethylisopropylsilyl-2-methylimidazole would start from 2-methylimidazole (B133640) and dimethylisopropylsilyl chloride. The reaction is typically carried out in an aprotic solvent like dichloromethane (B109758), tetrahydrofuran (B95107) (THF), or N,N-dimethylformamide (DMF). A tertiary amine base, such as triethylamine (B128534) or diisopropylethylamine, is often added to scavenge the hydrochloric acid byproduct.

Alternatively, the reaction can be performed by first deprotonating 2-methylimidazole with a strong base like sodium hydride to form the corresponding sodium imidazolide (B1226674), which then reacts with dimethylisopropylsilyl chloride.

General Reaction Scheme:

(Note: An illustrative image would be placed here in a full article)

While specific literature on the applications of 1-dimethylisopropylsilyl-2-methylimidazole is scarce, it can be inferred that its properties would be analogous to other 2-substituted silylimidazoles. The presence of the methyl group at the 2-position of the imidazole ring can influence the electronic properties and steric environment of the molecule, which may affect its reactivity as a silylating agent. Studies on N-(trimethylsilyl)-2-methylimidazole have investigated its hydrolysis and intermolecular silyl exchange. acs.org

Synthesis of 1-Dimethylisopropylsilylbenzimidazole:

The synthesis of 1-dimethylisopropylsilylbenzimidazole would be analogous to that of the 2-methylimidazole derivative, using benzimidazole as the starting material. Benzimidazole can be reacted with dimethylisopropylsilyl chloride in the presence of a base to yield the desired product. The synthesis of various benzimidazole derivatives is well-documented, often involving the condensation of o-phenylenediamine (B120857) with carboxylic acids or aldehydes. nih.govorganic-chemistry.orgresearchgate.net

General Reaction Scheme:

(Note: An illustrative image would be placed here in a full article)

Potential Applications:

Substituted dimethylisopropylsilylimidazoles are expected to be useful as silylating agents for the protection of alcohols, phenols, and other functional groups. The specific substitution on the imidazole ring could fine-tune the reactivity and selectivity of the reagent. For instance, the benzimidazole derivative would have a different electronic structure compared to the imidazole derivative, which might lead to altered silylating properties. These compounds could also serve as intermediates in the synthesis of more complex molecules, including pharmaceuticals and materials. chemimpex.comnih.gov

Comparison of Reactivity and Selectivity with Related Silylimidazoles

Reactivity:

The reactivity of a silylimidazole is largely governed by the steric bulk of the silyl group and the electronic nature of the imidazole leaving group.

N-(Trimethylsilyl)imidazole (TMSI): TMSI is a highly reactive silylating agent due to the small size of the trimethylsilyl group. researchgate.netguidechem.com It readily silylates a wide range of alcohols and other functional groups, often under mild conditions. researchgate.net

This compound: With an isopropyl group in place of a methyl group, this compound is expected to be less reactive than TMSI due to increased steric hindrance around the silicon atom. This lower reactivity can be advantageous in achieving selective silylation in the presence of multiple reactive sites.

N-(tert-Butyldimethylsilyl)imidazole (TBDMSI): The bulky tert-butyl group in TBDMSI significantly reduces its reactivity. It is a highly selective reagent, primarily reacting with less sterically hindered primary alcohols.

Selectivity:

Selectivity is often inversely proportional to reactivity. The more reactive a silylating agent is, the less selective it tends to be.

TMSI: Due to its high reactivity, TMSI generally shows low selectivity when multiple hydroxyl groups are present in a molecule.

This compound: It is anticipated to exhibit moderate selectivity, allowing for the preferential silylation of primary alcohols over secondary and tertiary alcohols, though perhaps with less pronounced selectivity than TBDMSI.

TBDMSI: It is the reagent of choice for the selective protection of primary alcohols in the presence of secondary alcohols.

The table below provides a qualitative comparison of the expected reactivity and selectivity of this compound with other common silylimidazoles.

| Silylimidazole | Silyl Group | Steric Hindrance | Expected Reactivity | Expected Selectivity (Primary vs. Secondary Alcohols) |

| N-(Trimethylsilyl)imidazole | Trimethylsilyl | Low | High | Low |

| This compound | Dimethylisopropylsilyl | Moderate | Moderate | Moderate |

| N-(tert-Butyldimethylsilyl)imidazole | tert-Butyldimethylsilyl | High | Low | High |

| N-(Triisopropylsilyl)imidazole | Triisopropylsilyl | Very High | Very Low | Very High |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。